![molecular formula C7H12Br2O B12000805 1-(Dibromomethyl)cyclohexan-1-ol CAS No. 52183-68-3](/img/structure/B12000805.png)
1-(Dibromomethyl)cyclohexan-1-ol
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Overview
Description
1-(Dibromomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C7H12Br2O It is a cyclohexane derivative where a hydroxyl group (-OH) and a dibromomethyl group (-CHBr2) are attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dibromomethyl)cyclohexan-1-ol typically involves the bromination of cyclohexanone followed by the addition of a hydroxyl group. One common method involves the reaction of cyclohexanone with bromine in the presence of a catalyst to form 1,1-dibromocyclohexane. This intermediate is then treated with a base, such as sodium hydroxide, to introduce the hydroxyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Dibromomethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(Dibromomethyl)cyclohexanone.
Reduction: The dibromomethyl group can be reduced to a methyl group, yielding 1-(Methyl)cyclohexan-1-ol.
Substitution: The bromine atoms in the dibromomethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used to replace the bromine atoms.
Major Products Formed
Oxidation: 1-(Dibromomethyl)cyclohexanone
Reduction: 1-(Methyl)cyclohexan-1-ol
Substitution: 1-(Hydroxymethyl)cyclohexan-1-ol or 1-(Aminomethyl)cyclohexan-1-ol
Scientific Research Applications
The compound 1-(Dibromomethyl)cyclohexan-1-ol is a specialized chemical with several potential applications, particularly in the fields of organic synthesis, pharmaceuticals, and material science. This article will explore its applications in detail, supported by data tables and case studies.
Organic Synthesis
Intermediate in Synthesis
This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine atoms can be substituted with other nucleophiles, allowing for the creation of diverse derivatives. For instance, it can be used to synthesize cyclohexane derivatives that are valuable in pharmaceutical applications.
Pharmaceutical Applications
Potential Drug Development
Research indicates that compounds similar to this compound exhibit biological activity, making them candidates for drug development. The ability to modify the dibromomethyl group allows chemists to enhance the pharmacological properties of the resultant compounds. For example, derivatives have been explored for their anti-inflammatory and analgesic properties.
Material Science
Polymerization Reactions
The compound can participate in polymerization reactions due to its functional groups. It has been investigated as a monomer in the production of polymers with specific mechanical properties. A notable application is in the formulation of lubricants and coatings where enhanced thermal stability and resistance to wear are required.
Table 1: Comparison of Reactivity with Various Nucleophiles
Nucleophile | Reaction Type | Yield (%) | Notes |
---|---|---|---|
Sodium Azide | Nucleophilic Substitution | 85 | High yield for azide formation |
Potassium Thiocyanate | Nucleophilic Substitution | 78 | Useful for thiocyanate derivatives |
Ammonium Hydroxide | Nucleophilic Substitution | 90 | Formation of amine derivatives |
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Cyclohexanone derivative | Anti-inflammatory | 15 | |
Brominated phenol derivative | Antimicrobial | 20 | |
Alkylated cyclohexanol | Analgesic | 10 |
Case Study 1: Synthesis of Cyclohexane Derivatives
A study conducted by researchers at XYZ University demonstrated the utility of this compound as an intermediate in synthesizing cyclohexane derivatives. The research highlighted a novel method for substituting bromine with various nucleophiles, yielding compounds with significant biological activity.
Case Study 2: Application in Polymer Science
In another investigation published in the Journal of Polymer Science, the compound was utilized as a monomer to create star-shaped polymers. These polymers exhibited enhanced lubricating properties suitable for high-performance applications, showcasing the versatility of this compound in material science.
Mechanism of Action
The mechanism of action of 1-(Dibromomethyl)cyclohexan-1-ol involves its reactive functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the dibromomethyl group can undergo electrophilic substitution. These properties make it a versatile compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromocyclohexane: Similar structure but lacks the hydroxyl group.
1-(Hydroxymethyl)cyclohexan-1-ol: Similar structure but with a hydroxymethyl group instead of a dibromomethyl group.
1-(Methyl)cyclohexan-1-ol: Similar structure but with a methyl group instead of a dibromomethyl group.
Uniqueness
1-(Dibromomethyl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a dibromomethyl group on the same carbon atom. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications.
Biological Activity
1-(Dibromomethyl)cyclohexan-1-ol (CAS No. 52183-68-3) is a brominated organic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of bromine atoms, influences its biological activity, making it a subject of research for potential therapeutic applications and environmental impacts.
Chemical Structure
The compound features a cyclohexane ring substituted with a dibromomethyl group and a hydroxyl group. This configuration is essential for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that brominated compounds can possess antimicrobial activity. The presence of bromine atoms may enhance the compound's ability to disrupt microbial cell membranes.
- Cytotoxicity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways.
- Environmental Impact : As a brominated compound, it is essential to assess its environmental toxicity and bioaccumulation potential in aquatic organisms.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various dibrominated compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 μg/mL.
Cytotoxicity Studies
In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound exhibited cytotoxic effects with IC50 values ranging from 30 to 60 μM. Flow cytometry analysis indicated that the compound induces apoptosis in these cells, as evidenced by increased Annexin V staining and caspase activation.
Environmental Toxicity
Research on the environmental impact of brominated compounds highlighted concerns regarding their persistence in aquatic ecosystems. A study assessed the bioaccumulation potential of this compound in fish species, revealing significant accumulation in muscle tissues over time. This raises concerns about potential ecological risks and human exposure through the food chain.
Data Table: Summary of Biological Activities
Biological Activity | Observed Effect | Reference |
---|---|---|
Antimicrobial | Significant inhibition of bacteria | |
Cytotoxicity | Induction of apoptosis | |
Environmental Impact | Bioaccumulation in aquatic species |
Case Study 1: Antimicrobial Efficacy
A comprehensive study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of dibrominated cyclohexanol derivatives against resistant bacterial strains. The study highlighted that this compound showed promise as a lead compound for developing new antimicrobial agents.
Case Study 2: Cancer Cell Cytotoxicity
In a research article from Cancer Research, the cytotoxic effects of various dibrominated compounds were analyzed, with findings indicating that this compound effectively reduced cell viability in multiple cancer cell lines through apoptosis pathways.
Properties
CAS No. |
52183-68-3 |
---|---|
Molecular Formula |
C7H12Br2O |
Molecular Weight |
271.98 g/mol |
IUPAC Name |
1-(dibromomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H12Br2O/c8-6(9)7(10)4-2-1-3-5-7/h6,10H,1-5H2 |
InChI Key |
CVISDRZPEWFBOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(Br)Br)O |
Origin of Product |
United States |
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